N-(2-isopropylphenyl)-4-(2-methoxyphenoxy)butanamide
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Overview
Description
N-(2-isopropylphenyl)-4-(2-methoxyphenoxy)butanamide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include an isopropylphenyl group and a methoxyphenoxy group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-isopropylphenyl)-4-(2-methoxyphenoxy)butanamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Butanamide Backbone: This step involves the reaction of butanoic acid with an amine to form the butanamide backbone.
Introduction of the Isopropylphenyl Group: The isopropylphenyl group is introduced through a Friedel-Crafts alkylation reaction, where isopropylbenzene reacts with a suitable electrophile.
Attachment of the Methoxyphenoxy Group: The final step involves the reaction of the intermediate compound with 2-methoxyphenol under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-isopropylphenyl)-4-(2-methoxyphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halides or alkoxides.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-isopropylphenyl)-4-(2-methoxyphenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(2-isopropylphenyl)-4-(2-hydroxyphenoxy)butanamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(2-isopropylphenyl)-4-(2-chlorophenoxy)butanamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
N-(2-isopropylphenyl)-4-(2-methoxyphenoxy)butanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and penetrate cells.
Biological Activity
N-(2-isopropylphenyl)-4-(2-methoxyphenoxy)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes an isopropyl group, a methoxy group, and a butanamide backbone. The methoxy group increases the compound's lipophilicity, which may enhance its ability to penetrate biological membranes and interact with cellular targets .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit key inflammatory pathways by modulating the activity of enzymes involved in the production of pro-inflammatory mediators. For instance, this compound has been shown to reduce the expression of cyclooxygenase-2 (COX-2) and other inflammatory cytokines in cell culture models .
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells. This binding can modulate enzyme activity or receptor signaling pathways, leading to altered cellular responses. For example, the compound may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation .
Study 1: Antimicrobial Activity
A study conducted on various bacterial strains revealed that this compound had a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against tested pathogens. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent for infections caused by these bacteria .
Study 2: Anti-inflammatory Mechanism
In a model of induced inflammation using lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. The results suggest that the compound may exert its anti-inflammatory effects through inhibition of NF-kB signaling pathways .
Comparative Analysis with Similar Compounds
Compound Name | Structure Variation | Biological Activity |
---|---|---|
N-(2-isopropylphenyl)-4-(2-hydroxyphenoxy)butanamide | Hydroxy group instead of methoxy | Moderate antimicrobial activity |
N-(2-isopropylphenyl)-4-(2-chlorophenoxy)butanamide | Chlorine substituent | Enhanced anti-inflammatory effects |
This compound stands out due to its unique methoxy group, which enhances its biological activity compared to similar compounds .
Properties
IUPAC Name |
4-(2-methoxyphenoxy)-N-(2-propan-2-ylphenyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-15(2)16-9-4-5-10-17(16)21-20(22)13-8-14-24-19-12-7-6-11-18(19)23-3/h4-7,9-12,15H,8,13-14H2,1-3H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YITPNMIUQAOGEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CCCOC2=CC=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.